molecular formula C16H32N4O5 B14143414 Deferoxamine mesilate impurity B [EP impurity] CAS No. 252325-60-3

Deferoxamine mesilate impurity B [EP impurity]

Cat. No.: B14143414
CAS No.: 252325-60-3
M. Wt: 360.45 g/mol
InChI Key: RSSRKKMWVNCQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of deferoxamine mesilate impurity B involves multiple steps, including the reaction of specific amines and hydroxylamines under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents and catalysts to facilitate the formation of the desired impurity . Industrial production methods for deferoxamine mesilate impurity B are not widely published, as they are often developed and optimized by pharmaceutical companies for internal use.

Chemical Reactions Analysis

Deferoxamine mesilate impurity B undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Deferoxamine mesilate impurity B is primarily used in pharmaceutical research to study the stability, efficacy, and safety of deferoxamine mesilate formulations. It is also used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical products . Additionally, it serves as a reference standard in quality control and regulatory compliance testing .

Mechanism of Action

The mechanism of action of deferoxamine mesilate impurity B is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. deferoxamine mesilate itself acts by binding free iron in the bloodstream, forming a stable complex that is excreted via the kidneys. This prevents iron from participating in harmful chemical reactions that can damage tissues and organs .

Comparison with Similar Compounds

Deferoxamine mesilate impurity B can be compared with other impurities of deferoxamine mesilate, such as:

    Deferoxamine mesilate impurity A: Another process-related impurity with a different chemical structure.

    Deferoxamine mesilate impurity C: A degradation product formed under specific conditions.

    Deferoxamine mesilate impurity E: An impurity with a distinct molecular formula and weight.

Each of these impurities has unique chemical properties and potential impacts on the safety and efficacy of deferoxamine mesilate formulations. Deferoxamine mesilate impurity B is unique in its specific chemical structure and the conditions under which it is formed.

Properties

IUPAC Name

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O5/c1-14(21)19(24)12-7-3-5-11-18-15(22)8-9-16(23)20(25)13-6-2-4-10-17/h24-25H,2-13,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSRKKMWVNCQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252325-60-3
Record name N1-(5-aminopentyl)-N1-hydroxy-N4-[5-(N-hydroxyacetamido)pentyl]butanediamide,
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LSG2DSW5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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